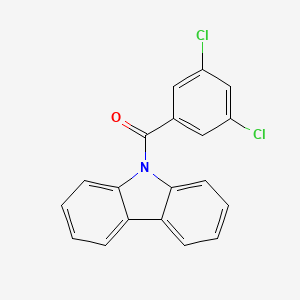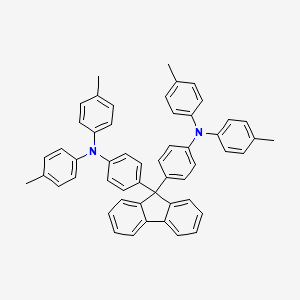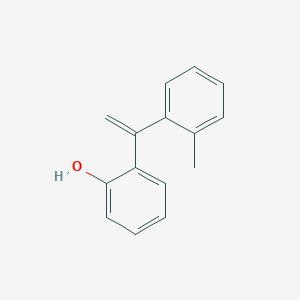![molecular formula C20H22N8 B14114948 2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-](/img/structure/B14114948.png)
2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a benzimidazole moiety, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated pyrimidines, benzimidazole derivatives, and pyrazole precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, with temperature and solvent choice playing crucial roles .
Major Products
Scientific Research Applications
2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and pyrazole moieties play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. This interaction can result in therapeutic effects, such as anticancer activity by inhibiting tyrosine kinases .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Pyrimidinediamine, 5-chloro-N2-[(1S)-1-(5-fluoro-2-pyridinyl)ethyl]-N4-(5-(1-methylethoxy)-1H-pyrazol-3-yl)-
- N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclopropyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine .
Uniqueness
What sets 2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines .
Properties
Molecular Formula |
C20H22N8 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-N-[(1S)-1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N8/c1-12(14-5-6-15-17(9-14)23-11-22-15)24-20-21-8-7-18(26-20)25-19-10-16(27-28-19)13-3-2-4-13/h5-13H,2-4H2,1H3,(H,22,23)(H3,21,24,25,26,27,28)/t12-/m0/s1 |
InChI Key |
VIFGNUZDMKCXBH-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)N=CN2)NC3=NC=CC(=N3)NC4=NNC(=C4)C5CCC5 |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CN2)NC3=NC=CC(=N3)NC4=NNC(=C4)C5CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)


![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)
![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)

